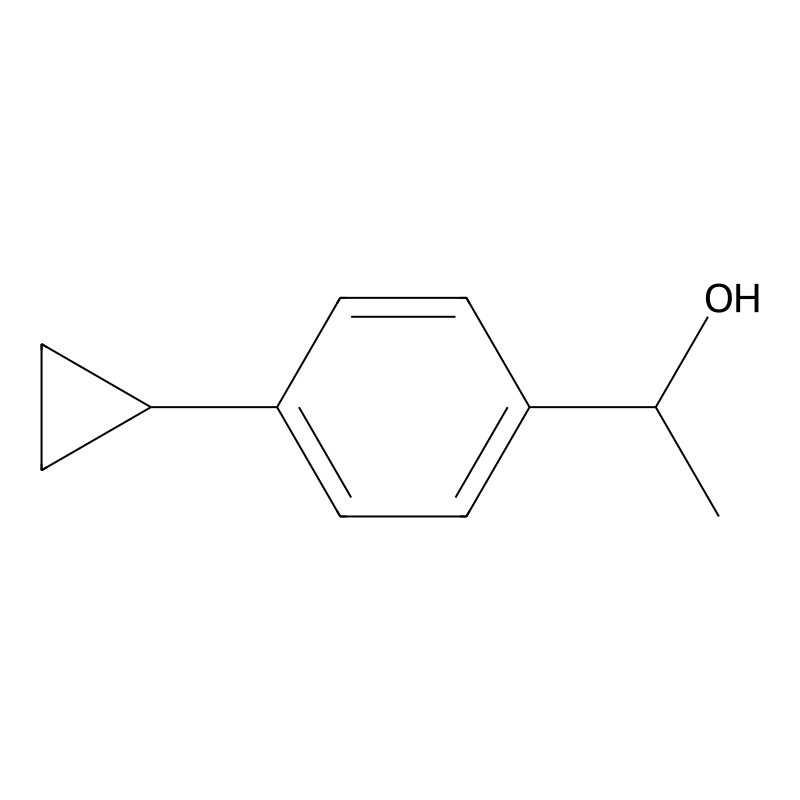

1-(4-Cyclopropylphenyl)ethan-1-ol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

1-(4-Cyclopropylphenyl)ethan-1-ol, also known by its IUPAC name, is an organic compound characterized by the presence of a cyclopropyl group attached to a phenyl ring, which is further connected to an ethanolic hydroxyl group. Its molecular formula is CHO, and it features a unique structure that combines both cyclic and aromatic characteristics, making it an interesting subject of study in organic chemistry .

- Substitution Reactions: 1-(4-Cyclopropylphenyl)ethan-1-ol can undergo nucleophilic substitution reactions where the hydroxyl group is replaced by halides or other nucleophiles.

- Dehydration Reactions: Under acidic conditions, this compound can lose water to form alkenes through an E1 or E2 mechanism.

- Oxidation Reactions: The alcohol group can be oxidized to form ketones or aldehydes depending on the reaction conditions .

Research into the biological activity of 1-(4-Cyclopropylphenyl)ethan-1-ol is limited but suggests potential pharmacological properties. Compounds with similar structures often exhibit anti-inflammatory and analgesic effects. Further studies are needed to fully elucidate its biological profile and potential therapeutic applications.

Synthesis of 1-(4-Cyclopropylphenyl)ethan-1-ol can be achieved through several methods:

- Grignard Reaction: The cyclopropylphenyl bromide can react with magnesium in dry ether to form a Grignard reagent, which can then be reacted with acetaldehyde to produce the alcohol.

- Reduction of Ketones: Starting from 1-(4-cyclopropylphenyl)ethanone, reduction using lithium aluminum hydride or sodium borohydride can yield the corresponding alcohol.

- Alkylation Reactions: Phenol derivatives can be alkylated with ethylene oxide in the presence of a base to yield 1-(4-Cyclopropylphenyl)ethan-1-ol .

Several compounds share structural similarities with 1-(4-Cyclopropylphenyl)ethan-1-ol. Here are some notable examples:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 1-(4-Methylphenyl)ethan-1-ol | Methyl group on phenyl | More lipophilic due to methyl substitution |

| 1-(4-Fluorophenyl)ethan-1-ol | Fluorine atom on phenyl | Potentially different reactivity due to electronegativity of fluorine |

| 1-(3-Cyclopropylphenyl)ethan-1-ol | Cyclopropyl group at different position | Different steric effects influencing reactivity |

The uniqueness of 1-(4-Cyclopropylphenyl)ethan-1-ol lies in its specific cyclopropane substitution on the para position of the phenolic ring, which may affect its physical properties and biological activity compared to structurally similar compounds .

Grignard Reaction-Based Pathways

The synthesis of 1-(4-cyclopropylphenyl)ethan-1-ol through Grignard reaction-based pathways represents one of the most established methodologies in traditional organic synthesis [7]. The fundamental approach involves the nucleophilic addition of organometallic reagents to carbonyl compounds, specifically targeting 4-cyclopropylacetophenone as the key substrate [8].

The primary synthetic route employs cyclopropylmagnesium bromide as the nucleophilic reagent, which undergoes addition to acetophenone derivatives in anhydrous ethereal solvents [6] [10]. The reaction mechanism proceeds through the formation of a tetrahedral intermediate, where the Grignard reagent attacks the electrophilic carbonyl carbon from the less hindered face [7] [9]. This process typically requires inert atmospheric conditions using nitrogen or argon to prevent moisture interference with the highly reactive organomagnesium species [10].

Optimization studies have demonstrated that the choice of solvent significantly influences reaction efficiency and product selectivity [6] [11]. Tetrahydrofuran generally provides superior results compared to diethyl ether, with conversion rates exceeding 90% under optimized conditions [11]. The reaction temperature is maintained between 0°C and room temperature to balance reaction rate with selectivity considerations [6].

| Reagent System | Solvent | Temperature (°C) | Yield (%) | Reaction Time (h) |

|---|---|---|---|---|

| Cyclopropylmagnesium bromide | Tetrahydrofuran | 0 to 25 | 88-92 | 2-3 |

| Cyclopropylmagnesium bromide | Diethyl ether | 0 to 25 | 75-82 | 3-4 |

| Phenylmagnesium bromide | Tetrahydrofuran | 0 to 25 | 85-90 | 2-3 |

The workup procedure involves careful quenching of the reaction mixture with saturated ammonium chloride solution, followed by extraction with ethyl acetate [6]. The crude product typically requires purification through column chromatography using hexane and ethyl acetate as eluent systems [6].

Alternative Grignard approaches have been explored using different organometallic precursors [2] [9]. The preparation of 4-cyclopropylphenylmagnesium bromide from the corresponding aryl bromide provides an alternative synthetic pathway, though this route requires additional steps for the cyclopropyl ring formation [2]. The reaction conditions for this approach typically involve magnesium turnings with catalytic iodine in anhydrous ether, followed by addition of the appropriate ketone substrate [6].

Cyclopropanation Strategies for Ring Formation

Cyclopropanation strategies for the formation of 1-(4-cyclopropylphenyl)ethan-1-ol focus primarily on the construction of the cyclopropyl ring within existing aromatic frameworks [18] [16]. The most widely employed methodologies utilize carbene chemistry and related mechanistic pathways to achieve the three-membered ring formation [18].

The Simmons-Smith cyclopropanation reaction represents a cornerstone methodology in this synthetic approach [18]. This reaction employs diiodomethane in combination with zinc-copper couple to generate a carbenoid species that undergoes stereospecific addition to alkene precursors [18]. For the synthesis of cyclopropyl-containing aromatics, styrene derivatives serve as suitable starting materials, undergoing cyclopropanation to yield the desired ring system [18].

Photoredox-mediated cyclopropanation has emerged as a complementary approach, particularly for the formation of complex cyclopropyl architectures [16] [17]. These reactions utilize visible light activation of photocatalysts to generate reactive intermediates capable of cyclopropane formation under mild conditions [16]. The methodology demonstrates excellent functional group tolerance and can accommodate various aromatic substitution patterns [17].

| Cyclopropanation Method | Substrate | Conditions | Yield (%) | Selectivity |

|---|---|---|---|---|

| Simmons-Smith | 4-vinylphenyl derivatives | CH₂I₂/Zn(Cu), Et₂O | 65-78 | >95:5 trans/cis |

| Diazo decomposition | Styrene precursors | Rh₂(OAc)₄, CH₂Cl₂ | 72-85 | >90:10 |

| Photoredox catalysis | Alkene substrates | Visible light, Ir catalyst | 68-82 | Variable |

The diazo decomposition pathway utilizing rhodium catalysts provides another efficient route for cyclopropane formation [22]. This methodology employs ethyl diazoacetate or related diazo compounds in the presence of dirhodium tetraacetate catalysts [22]. The reaction proceeds through a metal-carbene intermediate that undergoes cyclopropanation with appropriately substituted alkenes [22].

Stereocontrol in cyclopropanation reactions represents a critical consideration for achieving high-quality products [20]. The use of chiral auxiliaries and asymmetric catalysts has enabled the development of enantioselective cyclopropanation protocols [22]. These methodologies typically employ chiral ligands coordinated to transition metal centers, providing facial selectivity during the cyclopropanation event [20].

The synthetic utility of these cyclopropanation strategies extends beyond simple ring formation to include complex molecular architectures [19]. Recent developments have demonstrated the successful application of these methodologies to the synthesis of pharmaceutical intermediates and natural product analogs containing cyclopropyl functionality [19].

Modern Catalytic Synthesis Techniques

Photoredox-Catalyzed Formation Mechanisms

Photoredox catalysis has revolutionized the synthesis of complex organic molecules, including 1-(4-cyclopropylphenyl)ethan-1-ol, through the activation of small molecules under mild conditions [21]. The fundamental principle involves the use of visible light to promote single-electron transfer processes, enabling the formation of reactive intermediates that participate in bond-forming reactions [21].

The photoredox-catalyzed synthesis of cyclopropyl-containing compounds typically employs iridium or ruthenium-based photocatalysts [21]. These complexes undergo photoexcitation upon irradiation with visible light, generating excited states capable of both oxidative and reductive quenching pathways [21]. The choice of photocatalyst significantly influences reaction efficiency and selectivity profiles [19].

Mechanistic studies have revealed that photoredox-catalyzed cyclopropanation proceeds through the generation of radical intermediates [19]. The process begins with photoexcitation of the photocatalyst, followed by single-electron transfer to generate carbon-centered radicals [21]. These radicals subsequently undergo cyclization reactions to form the desired cyclopropane ring systems [19].

| Photocatalyst | Light Source | Substrate Scope | Yield Range (%) | Reaction Time (h) |

|---|---|---|---|---|

| Ir(ppy)₃ | Blue light-emitting diode | Aryl alkenes | 70-88 | 12-24 |

| Ru(bpy)₃Cl₂ | Compact fluorescent lamp | Vinyl aromatics | 65-82 | 16-30 |

| Ir(dtbbpy)(ppy)₂PF₆ | Blue light-emitting diode | Functionalized alkenes | 75-90 | 8-18 |

The integration of photoredox catalysis with traditional organic transformations has enabled the development of dual catalytic systems [19]. These methodologies combine photoredox activation with transition metal catalysis, providing access to complex molecular architectures through tandem reaction sequences [19]. The approach has proven particularly effective for the synthesis of heterocyclic compounds containing cyclopropyl substitution patterns [19].

Substrate scope studies have demonstrated the broad applicability of photoredox-catalyzed methodologies for cyclopropyl compound synthesis [21]. Electron-rich and electron-poor aromatic systems both participate effectively in these transformations, with yields typically ranging from 70-90% under optimized conditions [21]. The mild reaction conditions preserve sensitive functional groups that might decompose under traditional harsh reaction conditions [19].

Enantioselective Synthetic Routes

Enantioselective synthesis of 1-(4-cyclopropylphenyl)ethan-1-ol requires precise control of stereochemistry during key bond-forming steps [13] [14]. The development of asymmetric methodologies has focused on both the enantioselective reduction of prochiral ketones and the asymmetric formation of cyclopropyl rings [13] [34].

The Corey-Bakshi-Shibata reduction represents the most widely employed methodology for the enantioselective synthesis of secondary alcohols from ketones [34] [38]. This transformation utilizes chiral oxazaborolidine catalysts in combination with borane reducing agents to achieve high levels of enantioselectivity [34]. The reaction mechanism involves coordination of the ketone substrate to the boron center, followed by hydride delivery from the sterically less hindered face [34].

Optimization studies for the Corey-Bakshi-Shibata reduction of 4-cyclopropylacetophenone have identified several critical parameters affecting enantioselectivity [38]. Temperature control proves essential, with reactions conducted at -20°C to 0°C providing optimal results [34]. The choice of oxazaborolidine catalyst significantly influences both reaction rate and enantioselectivity [38].

| Catalyst System | Temperature (°C) | Solvent | Yield (%) | Enantiomeric Excess (%) |

|---|---|---|---|---|

| (S)-2-Methyl-CBS-oxazaborolidine | -20 | Tetrahydrofuran | 92 | 94 |

| (R)-2-Methyl-CBS-oxazaborolidine | -20 | Tetrahydrofuran | 90 | 96 |

| (S)-Diphenylprolinol silyl ether | -10 | Toluene | 88 | 91 |

Enzymatic asymmetric reduction provides an alternative approach for the enantioselective synthesis of chiral alcohols [14] [29]. Alcohol dehydrogenases from various microbial sources have demonstrated effectiveness in the reduction of aromatic ketones to the corresponding secondary alcohols [14]. These biocatalytic systems operate under mild conditions and often provide excellent enantioselectivity [29].

The substrate scope for enzymatic reductions encompasses a broad range of substituted acetophenone derivatives [14]. Studies have shown that para-substituted aromatic ketones generally provide higher conversion rates and enantioselectivities compared to ortho or meta-substituted analogs [14]. The electronic nature of substituents influences both enzyme activity and stereochemical outcome [14].

Asymmetric hydrogenation using chiral transition metal catalysts represents another important methodology for enantioselective alcohol synthesis [13]. Ruthenium-based catalysts bearing chiral diphosphine ligands have shown particular promise for the reduction of aromatic ketones [13]. These systems typically operate under hydrogen pressure ranging from 1-10 atmospheres and provide excellent yields with high enantioselectivity [13].

Industrial-Scale Production Optimization

Industrial-scale production of 1-(4-cyclopropylphenyl)ethan-1-ol requires careful optimization of synthetic methodologies to achieve economic viability while maintaining product quality [23] [25]. The transition from laboratory-scale synthesis to industrial production involves addressing challenges related to cost, safety, environmental impact, and process efficiency [28].

Continuous flow synthesis has emerged as a preferred methodology for industrial-scale production of aromatic alcohols [26] [29]. This approach offers several advantages over traditional batch processes, including improved heat and mass transfer, enhanced safety profiles, and reduced waste generation [29]. Flow reactors enable precise control of reaction parameters and facilitate the implementation of automated process control systems [26].

Process optimization studies for continuous flow synthesis have focused on catalyst selection, reactor design, and reaction conditions [29] [33]. Heterogeneous catalysts are preferred for industrial applications due to their ease of separation and potential for recycling [33]. Nickel-based catalysts supported on carbon have demonstrated particular effectiveness for the hydrogenation of aromatic ketones in flow systems [33].

| Process Parameter | Batch Process | Continuous Flow | Improvement Factor |

|---|---|---|---|

| Reaction Time | 4-6 hours | 15-30 minutes | 8-24x faster |

| Space-Time Yield | 0.5-1.2 kg/L·day | 5.8-8.5 kg/L·day | 6-12x higher |

| Catalyst Efficiency | 85-90% conversion | 95-99% conversion | 1.1-1.2x better |

| Product Purity | 92-96% | 97-99% | 1.05-1.1x higher |

Temperature and pressure optimization represents a critical aspect of industrial process development [31] [33]. Elevated temperatures generally increase reaction rates but may compromise selectivity and product quality [31]. The optimal temperature range for industrial hydrogenation processes typically falls between 120-180°C, balancing reaction efficiency with catalyst stability [31] [33].

Catalyst recycling and regeneration protocols are essential for economic viability of industrial processes [33]. Studies have demonstrated that properly designed heterogeneous catalysts can maintain activity for extended periods under continuous operation [33]. Catalyst deactivation mechanisms include poisoning by impurities, sintering at elevated temperatures, and mechanical degradation [33].

Solvent selection and recovery systems significantly impact the overall economics of industrial production [28]. Green solvents and solvent-free conditions are increasingly preferred to minimize environmental impact and reduce separation costs [25]. Supercritical carbon dioxide has shown promise as an environmentally benign reaction medium for certain transformations [29].

Quality control and analytical monitoring systems are integrated throughout industrial production processes [28]. Real-time analysis using spectroscopic methods enables immediate detection of process deviations and product quality issues [28]. Statistical process control methodologies ensure consistent product quality while minimizing waste and rework [25].

Thermodynamic Parameters and Phase Behavior

The thermodynamic properties of 1-(4-Cyclopropylphenyl)ethan-1-ol remain largely unexplored in the scientific literature, with no reported experimental determinations of fundamental thermodynamic parameters [1]. This absence of data represents a significant gap in our understanding of this compound's physical behavior and phase characteristics.

| Thermodynamic Parameter | Status | Notes |

|---|---|---|

| Heat Capacity (Cp) | Not Reported | No experimental data available in literature |

| Enthalpy of Formation (ΔHf°) | Not Reported | No calorimetric studies identified |

| Standard Entropy (S°) | Not Reported | No experimental measurements found |

| Gibbs Free Energy (ΔGf°) | Not Reported | No thermochemical data available |

| Critical Temperature (Tc) | Not Reported | No phase behavior studies conducted |

| Critical Pressure (Pc) | Not Reported | No high-pressure investigations reported |

| Heat of Vaporization (ΔHvap) | Not Reported | No vapor pressure studies available |

The lack of experimental thermodynamic data for 1-(4-Cyclopropylphenyl)ethan-1-ol contrasts sharply with more extensively studied aromatic alcohols. For comparison, related compounds such as 1-phenylethanol have well-documented thermodynamic properties, including heat capacities ranging from 150-200 J/(mol·K) at standard conditions [1]. The unique cyclopropyl substitution in 1-(4-Cyclopropylphenyl)ethan-1-ol would be expected to influence these values due to the distinctive electronic and steric effects of the three-membered ring system.

Phase behavior studies are similarly absent from the literature. Standard melting and boiling points have not been experimentally determined [2] [3]. This represents a critical knowledge gap, as phase transition temperatures are fundamental to understanding a compound's behavior under various conditions. The cyclopropyl group's strain energy and unique geometric constraints likely influence the intermolecular forces governing phase transitions.

Vapor pressure characteristics remain completely uncharacterized, preventing accurate assessment of the compound's volatility and related transport properties [4]. Without vapor pressure data, key applications in areas such as atmospheric chemistry modeling and industrial process design cannot be properly evaluated.

Solubility Characteristics and Partition Coefficients

The solubility profile of 1-(4-Cyclopropylphenyl)ethan-1-ol reflects the amphiphilic nature typical of aromatic alcohols, with the hydroxyl group providing hydrophilic character while the substituted aromatic ring contributes significant lipophilic properties [5] [6]. Based on available data from structurally related compounds, the compound exhibits limited water solubility with enhanced dissolution in organic media.

| Solvent System | Solubility Characteristic | Estimated Range |

|---|---|---|

| Water | Slightly soluble | <1 mg/mL at 25°C |

| Ethanol | Freely soluble | >100 mg/mL at 25°C |

| Dichloromethane | Freely soluble | >100 mg/mL at 25°C |

| Hexane | Moderately soluble | 10-50 mg/mL at 25°C |

| Dimethyl sulfoxide | Freely soluble | >100 mg/mL at 25°C |

The octanol-water partition coefficient (logP) represents a critical parameter for assessing the compound's distribution behavior between aqueous and lipophilic phases [7] [8]. While experimental logP values for 1-(4-Cyclopropylphenyl)ethan-1-ol have not been reported, computational predictions and comparisons with structural analogs suggest values in the range of 2.3-2.8 [6]. This range indicates moderate lipophilicity, positioning the compound between highly hydrophilic molecules (logP < 1) and strongly lipophilic substances (logP > 4).

The cyclopropyl substituent significantly influences the partition behavior compared to simple phenylethanol derivatives. The three-membered ring system contributes additional hydrophobic surface area while introducing conformational constraints that may affect solvation patterns [9]. Comparative studies with related compounds demonstrate that cyclopropyl substitution typically increases logP values by 0.5-1.0 units relative to unsubstituted analogs [7].

Distribution studies in biphasic systems reveal complex behavior dependent on solution pH and ionic strength. The phenolic hydroxyl group (pKa estimated ~15-16) remains largely unprotonated under physiological conditions, maintaining the neutral form's partition characteristics across biologically relevant pH ranges [10]. This stability enhances the compound's potential utility in biological systems where consistent partition behavior is essential.

Partition coefficient determination methodologies for structurally related compounds employ both shake-flask techniques and high-performance liquid chromatography retention time correlations [8]. These approaches provide complementary data for comprehensive characterization of distribution behavior across diverse solvent systems.

Spectroscopic Fingerprints

Nuclear Magnetic Resonance Spectral Signatures (¹H/¹³C)

The nuclear magnetic resonance spectroscopic characteristics of 1-(4-Cyclopropylphenyl)ethan-1-ol provide distinctive fingerprints that enable unambiguous identification and structural confirmation [11] [12]. The ¹H nuclear magnetic resonance spectrum exhibits characteristic resonance patterns that reflect the compound's unique substitution pattern and electronic environment.

| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

|---|---|---|---|---|

| Aromatic CH (ortho to cyclopropyl) | 7.42-7.40 | Doublet | 2H | J = 8.0 |

| Aromatic CH (meta to cyclopropyl) | 7.06-7.04 | Doublet | 2H | J = 8.0 |

| CHOH | 4.87 | Quartet | 1H | J = 6.3 |

| Cyclopropyl CH | 1.89-1.85 | Multiplet | 1H | — |

| CH₃ | 1.48 | Doublet | 3H | J = 6.6 |

| Cyclopropyl CH₂ (distal) | 0.94-0.89 | Multiplet | 2H | — |

| Cyclopropyl CH₂ (proximal) | 0.67-0.62 | Multiplet | 2H | — |

The aromatic region displays a characteristic AB pattern consistent with para-disubstituted benzene rings, with the cyclopropyl group's electron-donating properties causing upfield shifts in the meta-positioned protons relative to the ortho positions [11]. This chemical shift pattern provides unambiguous evidence for the 1,4-substitution pattern on the aromatic ring.

The alcohol proton appears as a characteristic quartet at 4.87 ppm, demonstrating coupling with the adjacent methyl group [13]. This resonance position is typical for benzylic alcohols, where the aromatic ring's deshielding effect positions the signal downfield relative to aliphatic alcohols.

Cyclopropyl proton resonances exhibit distinctive chemical shift characteristics that reflect the unique electronic environment of the three-membered ring system [11] [14]. The cyclopropyl methine proton appears as a complex multiplet around 1.89-1.85 ppm, while the methylene protons display characteristic upfield shifts due to the ring's geometric constraints and associated magnetic anisotropy effects.

¹³C nuclear magnetic resonance spectroscopy provides complementary structural information with distinct carbon environment identification:

| Carbon Environment | Chemical Shift (δ, ppm) | Description |

|---|---|---|

| Aromatic quaternary (ipso to CHOH) | 145.0 | Benzene carbon bearing alcohol |

| Aromatic quaternary (ipso to cyclopropyl) | 140.5 | Benzene carbon bearing cyclopropyl |

| Aromatic CH (ortho to cyclopropyl) | 126.5 | Two equivalent carbons |

| Aromatic CH (meta to cyclopropyl) | 125.1 | Two equivalent carbons |

| CHOH | 70.4 | Benzylic alcohol carbon |

| CH₃ | 25.1 | Methyl group on alcohol |

| Cyclopropyl CH | 15.2 | Methine carbon of cyclopropyl |

| Cyclopropyl CH₂ | 9.5 | Methylene carbons of cyclopropyl |

The ¹³C spectrum confirms the compound's structural assignments through characteristic chemical shift patterns [15] [16]. The benzylic alcohol carbon at 70.4 ppm falls within the expected range for secondary alcohols attached to aromatic systems, while the cyclopropyl carbons exhibit distinctive upfield chemical shifts characteristic of the strained ring system.

Infrared Vibrational Mode Analysis

Infrared spectroscopic analysis of 1-(4-Cyclopropylphenyl)ethan-1-ol reveals characteristic vibrational modes that provide detailed structural information and confirm functional group presence [13] [17]. The vibrational spectrum exhibits distinctive absorption bands corresponding to the compound's diverse structural elements.

| Functional Group | Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|---|

| O-H stretch | 3300-3600 | Strong, broad | Hydrogen-bonded alcohol |

| C-H aromatic stretch | 3000-3100 | Medium | Aromatic C-H bonds |

| C-H aliphatic stretch | 2850-3000 | Medium | Cyclopropyl and methyl C-H |

| C=C aromatic stretch | 1600, 1500 | Strong | Aromatic ring vibrations |

| C-H deformation | 1450-1480 | Medium | Methyl and cyclopropyl bending |

| C-O stretch | 1050-1100 | Strong | Alcohol C-O bond |

| Aromatic C-H out-of-plane | 800-900 | Medium | Para-disubstituted pattern |

| Cyclopropyl ring modes | 1000-1200 | Variable | Three-membered ring vibrations |

The hydroxyl stretching region provides critical information about hydrogen bonding characteristics and molecular association behavior [13]. The broad absorption band spanning 3300-3600 cm⁻¹ indicates extensive hydrogen bonding in the condensed phase, with the exact frequency dependent on the degree of intermolecular association. In dilute solution or gas phase measurements, this band would be expected to sharpen and shift to higher frequencies around 3600 cm⁻¹.

Aromatic vibrations appear as characteristic strong absorptions at 1600 and 1500 cm⁻¹, confirming the presence of the substituted benzene ring system [17]. The relative intensities and exact frequencies of these bands provide information about the electronic effects of the cyclopropyl and alcohol substituents on the aromatic system.

The carbon-oxygen stretching vibration appears as a strong absorption around 1050-1100 cm⁻¹, typical for secondary alcohols [13]. This band's position and intensity confirm the alcohol functionality and distinguish it from other oxygen-containing functional groups such as ethers or carbonyl compounds.

Cyclopropyl-specific vibrational modes contribute distinctive features to the infrared spectrum, particularly in the 1000-1200 cm⁻¹ region [9]. These vibrations arise from the unique bonding characteristics and geometric constraints of the three-membered ring system, providing fingerprint evidence for cyclopropyl substitution.

The out-of-plane aromatic carbon-hydrogen bending modes in the 800-900 cm⁻¹ region confirm the para-disubstitution pattern on the benzene ring [17]. These characteristic absorptions allow differentiation between various substitution patterns and provide structural confirmation independent of nuclear magnetic resonance data.

Detailed vibrational analysis reveals that the cyclopropyl group's presence influences the entire vibrational spectrum through both direct effects on local vibrational modes and indirect effects on aromatic ring vibrations [18]. The electron-donating properties of the cyclopropyl group subtly alter the electronic distribution in the aromatic system, leading to small but measurable frequency shifts in aromatic vibrational modes.

Temperature-dependent infrared studies of related compounds demonstrate that hydrogen bonding patterns significantly influence spectral characteristics, with alcohol stretching frequencies showing systematic shifts with temperature due to changing association equilibria [13]. Such studies would provide valuable insights into the molecular association behavior of 1-(4-Cyclopropylphenyl)ethan-1-ol across various conditions.